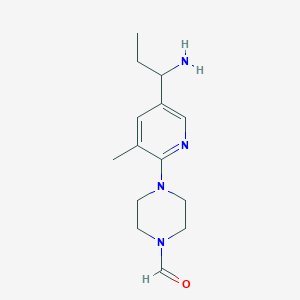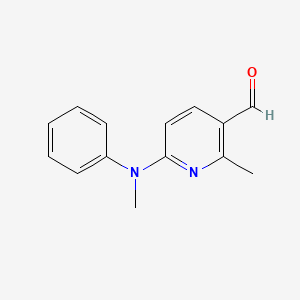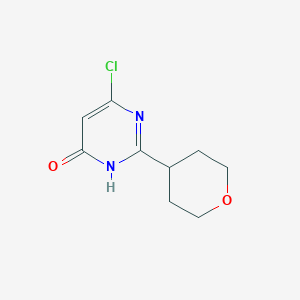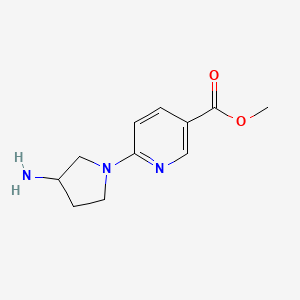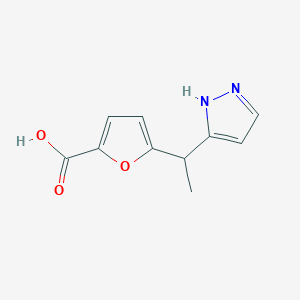
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrazole and furan rings in its structure makes it a versatile molecule with unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1H-pyrazol-3-yl)propanal with furan-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The furan ring can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound also contains both furan and pyrazole rings and exhibits similar biological activities.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another compound with a pyrazole ring, known for its fluorescence properties and applications in material science.
Uniqueness
5-(1-(1H-Pyrazol-3-yl)ethyl)furan-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of pyrazole and furan rings in a single molecule enhances its versatility and potential for various applications .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5-[1-(1H-pyrazol-5-yl)ethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6(7-4-5-11-12-7)8-2-3-9(15-8)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
AUUYBCKBFAMSBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=NN1)C2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


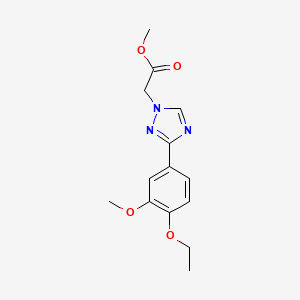


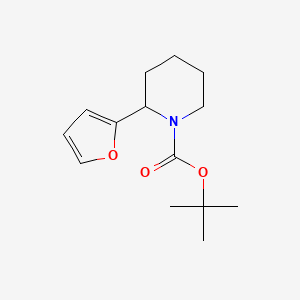

![2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)
![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
